

potential off-target effects of uPSEM792 hydrochloride

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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845

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Technical Support Center: uPSEM792 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **uPSEM792 hydrochloride**. This resource is intended for researchers, scientists, and drug development professionals using this ultrapotent chemogenetic agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **uPSEM792 hydrochloride**?

A1: **uPSEM792 hydrochloride** is an ultrapotent agonist for the pharmacologically selective actuator modules (PSAMs), specifically PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels. [1][2][3] It is designed for targeted control of neuronal activity in rodent and primate models.[1]

Q2: What are the known off-target interactions of **uPSEM792 hydrochloride**?

A2: The primary known off-target interaction is with the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR), where it acts as a very weak partial agonist (~10% activity).[2][3][4] It exhibits high selectivity over other receptors, including $\alpha 7$ -GlyR, $\alpha 7$ -5HT3R, and 5-HT3R.[1][2][3] Additionally, it is not a substrate for the P-glycoprotein pump, suggesting it is less likely to be actively transported out of cells by this mechanism.[1][2][3][4]

Q3: Can **uPSEM792 hydrochloride** be used in vivo?

A3: Yes, **uPSEM792 hydrochloride** is brain-penetrant and has been used to silence neurons in vivo.^{[2][3][4]} Studies in nonhuman primates have been conducted, and while the search for off-target effects was limited, no adverse effects were identified in that specific study.^[5]

Q4: What is the recommended solvent and storage for **uPSEM792 hydrochloride**?

A4: **uPSEM792 hydrochloride** is soluble in water up to 100 mM.^{[1][2][3]} For storage, it is recommended to keep it at -20°C.^{[1][2][3]} If you prepare stock solutions, it is best to use them on the same day. If storage is necessary, aliquot and store at -20°C for up to one month.^{[1][6]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected neuronal activation or inhibition in non-transduced cells.	Off-target effect on $\alpha 4\beta 2$ nAChRs. uPSEM792 is a weak partial agonist at $\alpha 4\beta 2$ nAChRs.[2][3][4] This could lead to unintended modulation of neuronal activity in cells endogenously expressing this receptor.	1. Lower the dose of uPSEM792. Studies suggest that using lower doses can minimize the possibility of off-target effects.[5] 2. Use a control group of non-transduced animals/cells to assess the baseline effects of uPSEM792 on your experimental model. 3. Consider using an $\alpha 4\beta 2$ nAChR antagonist in your control experiments to confirm if the observed off-target effects are mediated by this receptor.
Variability in experimental results between batches.	Differences in compound purity or hydration. The molecular weight of uPSEM792 hydrochloride can vary between batches due to hydration, which can affect the actual concentration of your stock solutions.[2]	1. Always refer to the batch-specific Certificate of Analysis for the precise molecular weight.[2] 2. Perform a dose-response curve for each new batch to ensure consistent potency.

Observed behavioral changes not consistent with the target circuit.	Systemic off-target effects. While a study monitoring food intake did not show significant alterations, other systemic effects at higher doses cannot be entirely ruled out.[7] The structural similarity to varenicline, a smoking cessation drug, suggests a potential for interaction with nAChRs.[5][8]	1. Conduct thorough behavioral controls. Administer uPSEM792 to wild-type animals not expressing the PSAM receptor to characterize any intrinsic behavioral effects of the compound. 2. Measure plasma and brain concentrations of uPSEM792 to ensure they are within the effective range and not excessively high, which could increase the likelihood of off-target effects.
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Data Presentation

Table 1: Receptor Binding Affinity and Selectivity of uPSEM792

Target	Ki (nM)	Selectivity over PSAM4-GlyR
PSAM4-GlyR	0.7[1][2][3]	-
PSAM4-5HT3	<10[1][2][3]	-
α 7-GlyR	-	>10,000-fold[1][2][3]
α 7-5HT3R	-	>10,000-fold[1][2][3]
5-HT3R	-	>10,000-fold[1][2][3]
α 4 β 2 nAChR	-	230-fold[1][2][3]

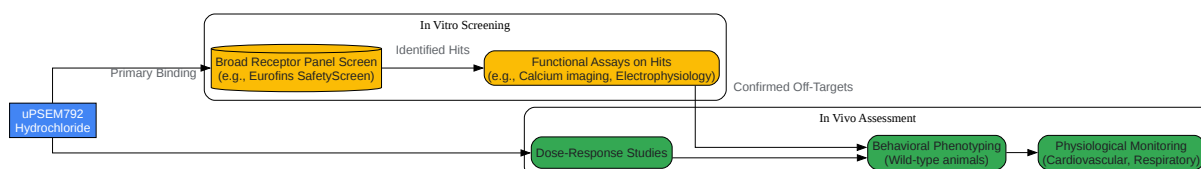
Table 2: Functional Activity of uPSEM792

Target	Activity
PSAM4-GlyR	Ultrapotent Agonist[1][2][3]
PSAM4-5HT3	Ultrapotent Agonist[1][2][3]
$\alpha 4\beta 2$ nAChR	Weak Partial Agonist (~10%)[2][3][4]
P-glycoprotein (PgP) pump	Not a substrate[1][2][3][4]

Experimental Protocols

While detailed, proprietary experimental protocols for the initial characterization of uPSEM792 are not publicly available, a general workflow for assessing off-target effects can be outlined.

Workflow for Off-Target Effect Screening

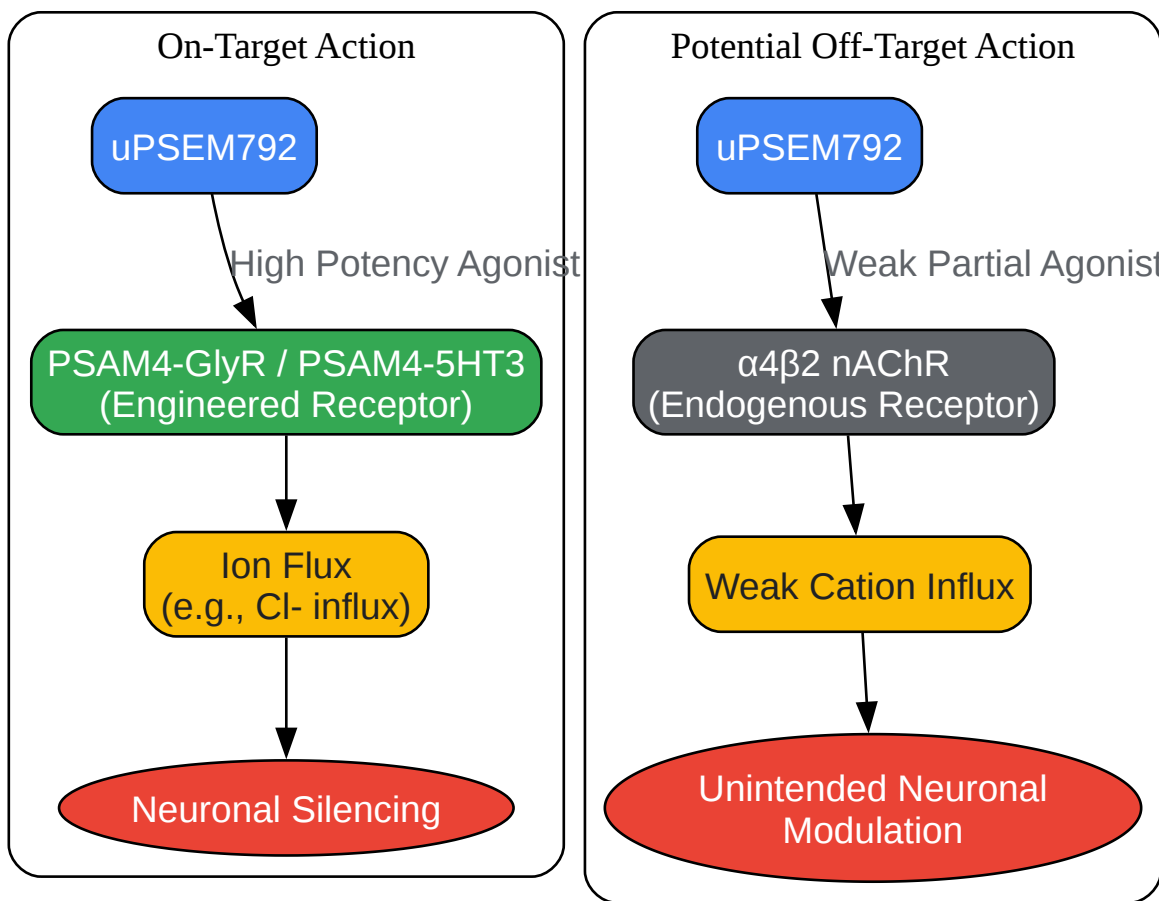


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Caption: Workflow for identifying potential off-target effects of uPSEM792.

Signaling Pathways and Logical Relationships

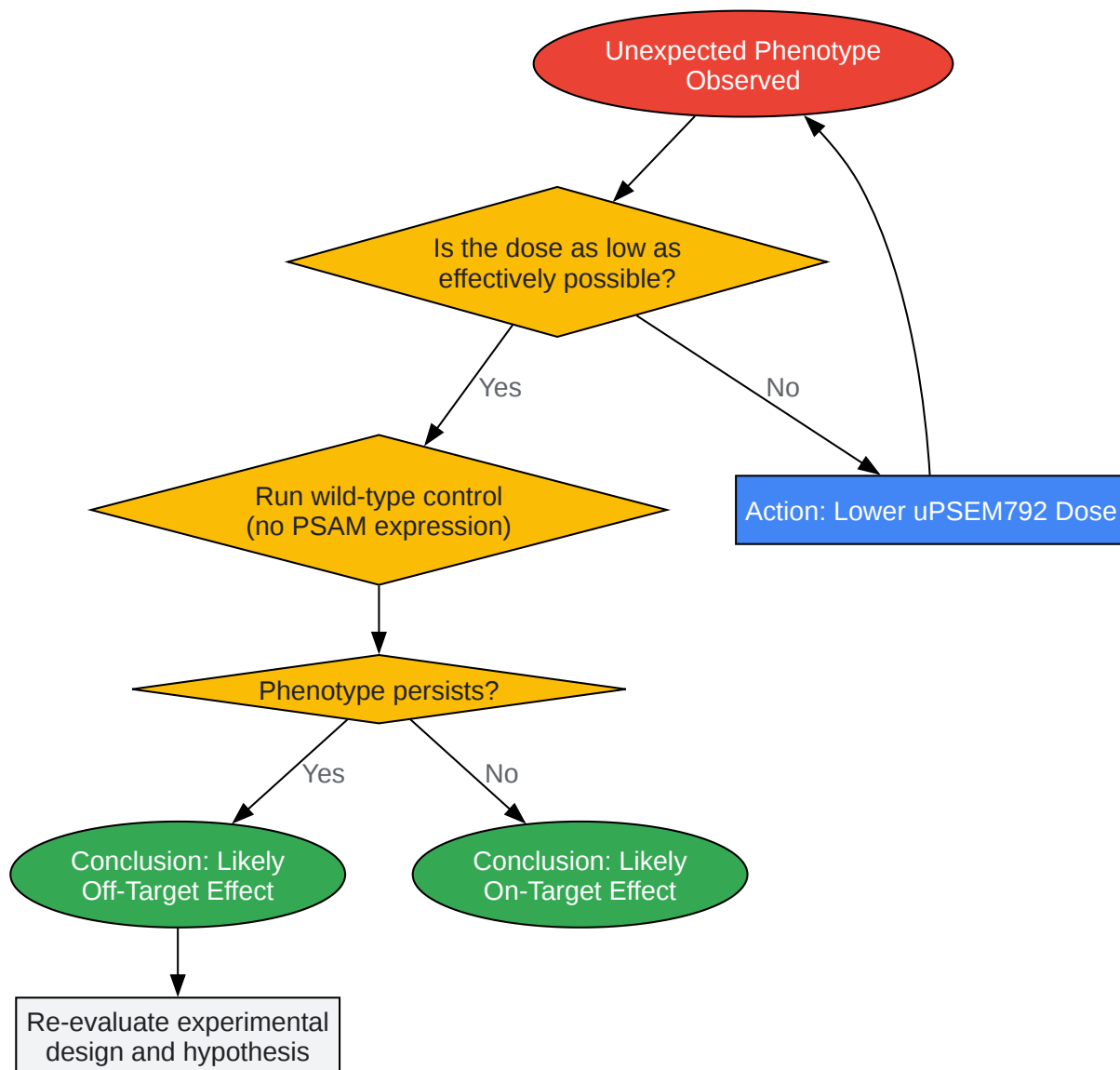
uPSEM792 On-Target vs. Potential Off-Target Signaling



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Caption: On-target versus potential off-target signaling of uPSEM792.

Troubleshooting Logic for Unexpected Phenotypes



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Caption: Decision tree for troubleshooting unexpected experimental outcomes.

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